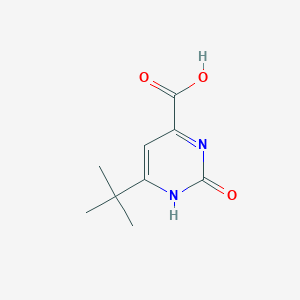

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid

Descripción

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a hydroxyl group at position 2, a tert-butyl substituent at position 6, and a carboxylic acid moiety at position 2.

Propiedades

IUPAC Name |

6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBOARHIJSWQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with tert-butyl and hydroxyl substituents under controlled conditions. One common method involves the use of tert-butylamine and diethyl oxalate as starting materials, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium bicarbonate or palladium on carbon (Pd/C) .

Industrial Production Methods

In industrial settings, the production of 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-tert-butyl-2-oxo-pyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 6-tert-butyl-2-hydroxy-pyrimidine-4-methanol .

Aplicaciones Científicas De Investigación

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a chemical compound with a pyrimidine ring substituted with a tert-butyl group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 4-position. It has a molecular weight of approximately 196.20 g/mol and the molecular formula C8H12N2O3. This structure gives it diverse chemical properties and potential applications in organic synthesis, material science, biochemistry, and medicinal chemistry.

Applications

- Organic Synthesis 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is used as a reagent in organic synthesis. It has been used in the tert-butylation of carboxylic acids and alcohols.

- Method of Application Treatment of free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields.

- Results All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods.

- Material Science This compound could potentially be used in the development of new materials.

- Method of Application The specific methods of application would depend on the context of the material science research.

- Results The outcomes would also depend on the specific research in which the compound is used.

- Biochemistry Pyrimidine derivatives, including 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid, exhibit a range of pharmacological effects.

- Method of Application The specific methods of application would depend on the context of the biochemistry research.

- Results Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities.

- Pharmaceutical Carboxamide-pyrimidine derivatives are effective inhibitors of SHP2 and ERK1/2, which can be used for the treatment of hyperproliferative diseases and disorders such as cancer . Additionally, the compounds have a much higher selectivity over hErg, avoiding a potential cardiotoxicity risk .

- SHP2 Antagonists Carboxamide-pyrimidine derivatives can be used as SHP2 antagonists .

- ERK1/2 Inhibitors Carboxamide-pyrimidine derivatives are highly effective inhibitors of ERK1/2, a target downstream form SHP2 in the signaling pathway, playing a key role in regulating cellular proliferation and survival .

- Treatment of Hyperproliferative Diseases Carboxamide-pyrimidine derivatives can be used for the treatment of hyperproliferative diseases and disorders such as cancer .

Mecanismo De Acción

The mechanism of action of 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, while the tert-butyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid, enabling comparative analysis of their properties and applications:

Structural and Functional Group Variations

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate

- Structure: Features a thieno[3,2-d]pyrimidine core fused with a thiophene ring, a tert-butyl group at position 6, and a methyl ester at position 4 .

- Key Differences: Fused Ring System: The thieno-pyrimidine fusion increases aromaticity and planarity compared to the simpler pyrimidine backbone of the target compound. Ester vs. Carboxylic Acid: The methyl ester reduces polarity and acidity relative to the free carboxylic acid in the target molecule.

- Implications : Enhanced lipophilicity due to the tert-butyl and ester groups may improve membrane permeability in biological systems.

6-((3-(tert-Butoxy)-3-oxopropyl)amino)-2-(pyridin-2-yl)pyrimidine-4-carboxylic Acid

- Structure: Contains a pyridinyl substituent at position 2, a tert-butoxycarbonylpropylamino group at position 6, and a carboxylic acid at position 4 .

- Pyridinyl Group: The pyridine ring at position 2 may enhance metal coordination or π-π stacking interactions.

- Implications : The additional nitrogen in the pyridinyl group could alter electronic properties and bioavailability.

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic Acid

- Structure : Combines a partially hydrogenated pyrido[4,3-d]pyrimidine core with a tert-butoxycarbonyl group at position 6 and a carboxylic acid at position 2 .

- Positional Isomerism: The carboxylic acid at position 2 (vs. position 4 in the target compound) alters hydrogen-bonding patterns.

- Implications : Reduced planarity may affect binding to flat enzymatic active sites.

Physicochemical Properties Comparison

Actividad Biológica

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure due to the presence of a tert-butyl group and hydroxyl functionalities, which may influence its interactions with biological targets. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and case studies.

The synthesis of 6-tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine precursors with tert-butyl and hydroxyl substituents. Common methods include:

- Reagents : Tert-butylamine and diethyl oxalate.

- Conditions : Controlled cyclization followed by functional group modifications.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical transformations .

The biological activity of 6-tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, enhancing binding affinity through hydrophobic interactions provided by the tert-butyl group .

Molecular Targets

Research indicates that this compound may target:

- Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Possible interactions with cellular receptors that modulate signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 6-tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Significant inhibition observed . |

| A549 (Lung) | 0.15 | Exhibited selective toxicity towards cancer cells . |

These results suggest that this compound could serve as a lead in the development of new anticancer agents.

Enzyme Inhibition Studies

The compound's structural features allow it to act as an enzyme inhibitor. It has been evaluated for its ability to inhibit key enzymes involved in nucleotide biosynthesis:

| Enzyme Target | Inhibition Type | IC50 (nM) |

|---|---|---|

| GARFTase | Competitive | 29 |

| CDK6 | Allosteric | 290 |

These findings indicate its potential role in regulating cell cycle progression and tumor growth .

Case Studies

- Study on MDA-MB-231 Cells :

- In Vivo Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.